molecular formula C19H16O5 B1663127 Dehydroequol diacetate CAS No. 81267-66-5

Dehydroequol diacetate

Cat. No. B1663127
CAS RN: 81267-66-5
M. Wt: 324.3 g/mol
InChI Key: YMSTXUZPCGRBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydroequol diacetate is a chemical compound with the molecular formula C19H16O5 . It is also known by other names such as Phenoxodiol diacetate .


Molecular Structure Analysis

The molecular structure of Dehydroequol diacetate consists of 19 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . The exact molecular structure would require more specific information or computational chemistry analysis .

Scientific Research Applications

  • Anti-proliferation Effect in Cancer Cells : Dehydroequol diacetate has been studied for its significant anti-proliferation effects on cancer cell lines, particularly NB4 cells. The compound was found to inhibit the proliferation of these cells in a dose and time-dependent manner, induce apoptosis, and arrest the cells in the G1 phase (Zhang Yan-feng, 2013).

  • Vasodilatory Properties in Human Resistance Arteries : In a study on human forearm resistance arteries, dehydroequol demonstrated potent vasodilatory properties via a nitric oxide-dependent mechanism. This suggests potential cardioprotective benefits from the compound (J. Chin-Dusting et al., 2004).

  • Cardioprotective Role in Vascular Activity : Dehydroequol, along with other isoflavone metabolites, was investigated for its potential cardioprotective properties. The compound was shown to antagonize contractile responses in rat aortic rings and exhibit vasodilatory action, which could be indicative of a broader cardioprotective role (J. Chin-Dusting et al., 2001).

properties

IUPAC Name

[4-(7-acetyloxy-2H-chromen-3-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(20)23-17-6-3-14(4-7-17)16-9-15-5-8-18(24-13(2)21)10-19(15)22-11-16/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSTXUZPCGRBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432371
Record name Dehydroequol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroequol diacetate

CAS RN

81267-66-5
Record name 2H-1-Benzopyran-7-ol, 3-[4-(acetyloxy)phenyl]-, 7-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81267-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dehydroequol diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroequol diacetate
Reactant of Route 2
Dehydroequol diacetate
Reactant of Route 3
Reactant of Route 3
Dehydroequol diacetate
Reactant of Route 4
Reactant of Route 4
Dehydroequol diacetate
Reactant of Route 5
Reactant of Route 5
Dehydroequol diacetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dehydroequol diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.